5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitro group, a phenoxy group, a pyridine ring, and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the nitro-phenoxy precursor, which is then reacted with a pyridine derivative under controlled conditions to form the desired isoindole dione structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann coupling, or Suzuki–Miyaura cross-coupling reactions. These methods are chosen for their efficiency and ability to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine and isoindole dione moieties can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-phenyl)-5-(3-nitro-phenoxy)-isoindole-1,3-dione
- 2-(4-Hydroxyphenyl)-5-(3-nitrophenoxy)benzo[c]azolidine-1,3-dione
Uniqueness
5-{3-nitrophenoxy}-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets and improve its solubility in various solvents. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C19H11N3O5 |
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Molecular Weight |
361.3g/mol |
IUPAC Name |
5-(3-nitrophenoxy)-2-pyridin-3-ylisoindole-1,3-dione |
InChI |
InChI=1S/C19H11N3O5/c23-18-16-7-6-15(27-14-5-1-3-12(9-14)22(25)26)10-17(16)19(24)21(18)13-4-2-8-20-11-13/h1-11H |
InChI Key |
JZOYETVYQMJSPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CN=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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